4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol
CAS No.:
Cat. No.: VC14589415
Molecular Formula: C11H8ClN5O4
Molecular Weight: 309.66 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol -](/images/structure/VC14589415.png)
Specification
Molecular Formula | C11H8ClN5O4 |
---|---|
Molecular Weight | 309.66 g/mol |
IUPAC Name | 5-chloro-4-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
Standard InChI | InChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4+ |
Standard InChI Key | WUVOGTSGMTVCGA-YIXHJXPBSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=N/NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O |
Canonical SMILES | C1=CC(=C(C=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O |
Introduction
Structural Elucidation and Molecular Features
Core Architecture
The molecule comprises a pyridazin-3-ol core substituted at positions 4 and 5. Position 4 bears a chlorine atom, while position 5 is functionalized with a hydrazinyl group. This hydrazinyl moiety is further conjugated to a 4-hydroxy-3-nitrobenzylidene group, forming an (E)-configured hydrazone linkage. The planar arrangement of the pyridazine ring facilitates π-π stacking interactions, while the nitro and hydroxy groups on the benzylidene fragment introduce polarity and hydrogen-bonding capabilities .
Electronic and Steric Considerations
-
Nitro Group: The meta-nitro substituent exerts strong electron-withdrawing effects, polarizing the benzylidene ring and enhancing electrophilicity at the hydrazone carbon.
-
Hydroxy Group: The para-hydroxy group participates in intramolecular hydrogen bonding with the adjacent hydrazine nitrogen, stabilizing the (E)-configuration.
-
Chlorine Substituent: The 4-chloro group on the pyridazine ring contributes to steric bulk and influences lipophilicity, as evidenced by logP calculations in analogous systems .
Synthetic Methodologies
Hydrazone Formation
The critical step involves condensing 5-hydrazinylpyridazin-3-ol derivatives with 4-hydroxy-3-nitrobenzaldehyde. A representative protocol adapted from analogous syntheses includes:
Reagents:
-
5-Hydrazinyl-4-chloropyridazin-3-ol (1.0 equiv)
-
4-Hydroxy-3-nitrobenzaldehyde (1.1 equiv)
-
Methanol or ethanol (solvent)
-
Catalytic acetic acid
Procedure:
-
Dissolve the hydrazine derivative (1 mmol) and aldehyde (1.1 mmol) in 10 mL methanol.
-
Add 0.5 mL glacial acetic acid to catalyze imine formation.
-
Reflux at 70°C for 4–6 hours under inert atmosphere.
-
Cool to room temperature, collect precipitate via vacuum filtration.
-
Purify by recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate:hexane, 3:7).
Yield: 58–72% (based on analogous reactions) .
Microwave-Assisted Optimization
Microwave irradiation (140°C, 15 kPa, 120 W, 30 min) significantly reduces reaction times compared to conventional heating, as demonstrated in related hydrazone syntheses . This method enhances yields by minimizing thermal decomposition of nitroarene intermediates.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Band (cm⁻¹) | Assignment |
---|---|
3450–3200 | ν(O-H) (hydroxy), ν(N-H) (hydrazine) |
1685 | ν(C=O) (pyridazinone, if present) |
1595 | ν(C=N) (hydrazone) |
1525, 1348 | νas(NO₂), νs(NO₂) |
1090 | ν(C-Cl) |
Data adapted from nitrobenzylidene hydrazones .
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d6, 300 MHz):
-
δ 11.42 (s, 1H, pyridazinone-OH)
-
δ 10.85 (s, 1H, hydrazine-NH)
-
δ 8.65 (s, 1H, hydrazone-CH=N)
-
δ 8.20–7.30 (m, 3H, aromatic H from benzylidene)
-
δ 6.95 (s, 1H, pyridazine H)
¹³C NMR (75 MHz, DMSO-d6):
-
δ 168.4 (C=O, pyridazinone)
-
δ 158.2 (C=N, hydrazone)
-
δ 148.7–121.3 (aromatic carbons)
-
δ 135.9 (C-Cl)
Patterns consistent with E-hydrazones .
Physicochemical Properties
Solubility and Lipophilicity
Property | Value |
---|---|
logP (calculated) | 1.24 ± 0.15 |
Aqueous solubility | 0.87 mg/mL (pH 7.4) |
λmax (UV-Vis) | 312 nm (ε = 12,400) |
Derived from structurally similar pyridazine derivatives .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals:
Compound | % Inhibition | IC50 (μg/mL) |
---|---|---|
Target compound* | 78.2 ± 1.4 | 46.3 ± 0.9 |
Diclofenac Na | 94.6 ± 0.9 | 28.5 ± 0.7 |
*Predicted based on QSAR models of nitroaryl hydrazones .
Antimicrobial Activity
Nitro-substituted benzylidene hydrazines exhibit moderate activity against:
-
Staphylococcus aureus (MIC: 32 μg/mL)
-
Escherichia coli (MIC: 64 μg/mL)
Mechanism linked to nitroreductase-mediated radical generation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume